molecular formula C9H7F3O3 B11884210 1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol CAS No. 168130-82-3

1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol

Cat. No.: B11884210
CAS No.: 168130-82-3
M. Wt: 220.14 g/mol
InChI Key: XSZZPMBWFISURW-UHFFFAOYSA-N
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Description

1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol is an organic compound that features a trifluoromethyl group attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1,3-benzodioxole with trifluoroacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Improved processes for the continuous acylation of 1,3-benzodioxole have been developed to optimize the production of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins and enzymes involved in these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other research areas .

Properties

CAS No.

168130-82-3

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,13H,4H2

InChI Key

XSZZPMBWFISURW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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